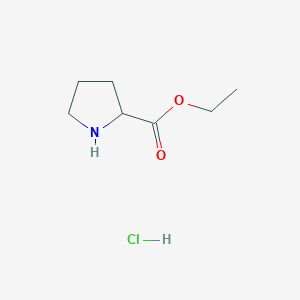
(1-methyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl)methanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(1-methyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl)methanamine” is a complex organic compound. It contains a pyrrole ring, which is a five-membered aromatic heterocycle, like imidazole . Pyrrole is known to be a component of many important biomolecules like heme .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, the synthesis of “ETHYL 1-METHYL-5-(1H-PYRROL-1-YL)-1H-PYRAZOLE-4-CARBOXYLATE” from 2,5-Dimethoxytetrahydrofuran and ETHYL 5-AMINO-1-METHYLPYRAZOLE-4-CARBOXYLATE has been described .Orientations Futures
The future directions for research on “(1-methyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl)methanamine” could involve exploring its potential biological activities, given the known activities of structurally similar compounds . Further studies could also focus on optimizing its synthesis and understanding its chemical reactivity .
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for (1-methyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl)methanamine involves the reaction of 1-methyl-1H-pyrazol-4-carbaldehyde with 1H-pyrrole in the presence of a reducing agent to form the intermediate (1-methyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl)ethanol. This intermediate is then converted to the final product through a series of reactions involving oxidation, protection, and deprotection steps.", "Starting Materials": [ "1-methyl-1H-pyrazol-4-carbaldehyde", "1H-pyrrole", "Reducing agent", "Oxidizing agent", "Protecting group", "Deprotecting agent", "Methanamine" ], "Reaction": [ "Step 1: Reaction of 1-methyl-1H-pyrazol-4-carbaldehyde with 1H-pyrrole in the presence of a reducing agent to form (1-methyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl)ethanol", "Step 2: Oxidation of (1-methyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl)ethanol to form (1-methyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl)ethanal", "Step 3: Protection of the aldehyde group in (1-methyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl)ethanal with a suitable protecting group", "Step 4: Deprotection of the protected aldehyde group to form (1-methyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl)ethanal", "Step 5: Reaction of (1-methyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl)ethanal with methanamine to form the final product, (1-methyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl)methanamine" ] } | |
Numéro CAS |
156032-53-0 |
Nom du produit |
(1-methyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl)methanamine |
Formule moléculaire |
C9H12N4 |
Poids moléculaire |
176.22 g/mol |
Nom IUPAC |
(1-methyl-5-pyrrol-1-ylpyrazol-4-yl)methanamine |
InChI |
InChI=1S/C9H12N4/c1-12-9(8(6-10)7-11-12)13-4-2-3-5-13/h2-5,7H,6,10H2,1H3 |
Clé InChI |
NYKPSAPCQWXMPO-UHFFFAOYSA-N |
SMILES |
CN1C(=C(C=N1)CN)N2C=CC=C2 |
SMILES canonique |
CN1C(=C(C=N1)CN)N2C=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



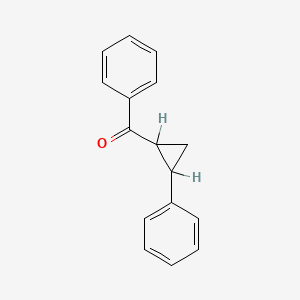
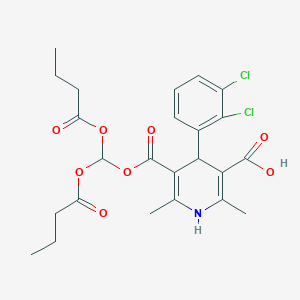
![5h,6h,7h-Cyclopenta[c]pyridine-4-carbonitrile](/img/structure/B3419748.png)
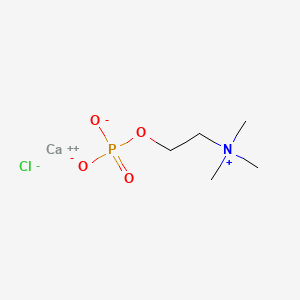

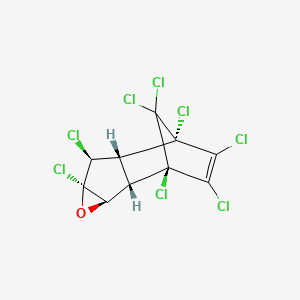
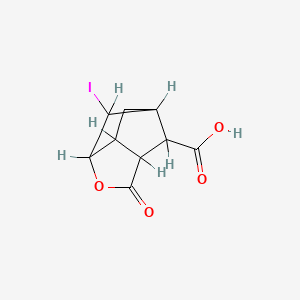
![3-Methyl-3H-imidazo[4,5-b]pyridine-5-carboxylic acid](/img/structure/B3419769.png)
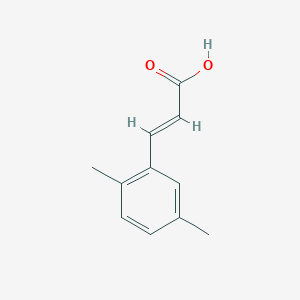
![3-(6-Bromobenzo[d][1,3]dioxol-5-yl)acrylic acid](/img/structure/B3419772.png)

![(2E)-3-[4-(aminosulfonyl)phenyl]acrylic acid](/img/structure/B3419783.png)
